molecular formula C21H21F3N4O B2831806 N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide CAS No. 1251694-62-8

N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide

Cat. No.: B2831806
CAS No.: 1251694-62-8
M. Wt: 402.421
InChI Key: AUJPZLZIXVCFCD-UHFFFAOYSA-N
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Description

N,N-Diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a trifluoromethylphenylamino group at position 4, a methyl substituent at position 7, and a diethylcarboxamide moiety at position 2. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications.

Key structural features influencing its properties include:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
  • Diethylcarboxamide: May improve solubility and binding affinity to biological targets .
  • Methyl substituent at C7: Likely affects steric interactions and electronic distribution .

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-[4-(trifluoromethyl)anilino]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-4-28(5-2)20(29)17-12-25-19-16(11-6-13(3)26-19)18(17)27-15-9-7-14(8-10-15)21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJPZLZIXVCFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Functionalization: The introduction of the diethyl, methyl, and trifluoromethylphenyl groups is achieved through a series of substitution reactions. For example, the diethyl group can be introduced via alkylation using diethylamine, while the trifluoromethylphenyl group can be added through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes critical structural differences and similarities between the target compound and its analogs:

Compound Name / ID Substituents (Positions) Key Functional Groups Melting Point (°C) Biological Activity (If Reported) Reference
Target Compound 7-methyl, 4-(4-trifluoromethylphenylamino), 3-(N,N-diethylcarboxamide) Trifluoromethyl, carboxamide Not reported Not explicitly reported
6-{4-[(4-Hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-ylmethylene)-amino]-phenyl}-4-(4-nitro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (8b) 4-hydroxy, 7-methyl, 3-methyleneamino-phenyl, 3-carbonitrile Hydroxy, nitro, carbonitrile 179–181 Not reported
2-Ethoxy-6-(4-fluoro-phenyl)-4-(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl)-nicotinonitrile (10e) 2-ethoxy, 4-fluorophenyl, 4-hydroxy-7-methyl-naphthyridine Ethoxy, fluoro, hydroxy 278–280 Not reported
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (33) 3-carboxylic acid, 7-piperazinyl, 1-(3-chloro-2-fluorobenzyl) Carboxylic acid, piperazine, chloro-fluoro 210–212 Not reported
7-Chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide 7-chloro-6-fluoro, 3-carboxamide, prop-2-yn-1-yl Chloro, fluoro, propargyl Not reported Anti-inflammatory (in vitro)
Key Observations:

Substituent Diversity: The target compound uniquely combines a trifluoromethylphenylamino group with a diethylcarboxamide, distinguishing it from analogs with hydroxy (8b, 10e) or carboxylic acid (33) groups .

Physical Properties: Melting points vary widely (179–304°C) depending on substituent polarity and crystallinity.

Biological Activity: The anti-inflammatory activity reported for the propargyl-substituted analog () highlights the role of alkynyl groups in modulating immune responses. The target compound’s trifluoromethyl group may similarly influence bioactivity, though specific data are lacking .

Structure-Activity Relationships (SAR)

  • Carboxamide vs. Carboxylic Acid : The target compound’s diethylcarboxamide may enhance membrane permeability compared to carboxylic acid derivatives (e.g., 33), which are more polar .
  • Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound offers superior metabolic stability over nitro groups (e.g., 8b), which are prone to reduction .
  • Methyl at C7 : This substituent is conserved in multiple analogs (8b, 10e), suggesting its role in maintaining planar geometry for target binding .

Biological Activity

N,N-Diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthyridine core, which is known for various biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor interactions.

Research on naphthyridine derivatives indicates several potential mechanisms through which this compound may exert its effects:

  • Receptor Modulation : Similar compounds have shown the ability to interact with various receptors, including dopamine and opioid receptors, suggesting that this compound may also possess neuroactive properties .
  • Inhibition of Enzymes : Some naphthyridines have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, which could lead to increased levels of neurotransmitters in the brain .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been widely studied. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Aaptamine (related compound)H1299, A54910.47 - 15.03Induces apoptosis, cell cycle arrest
Demethyl(oxy)aaptamineTHP-1 (leukemia)<0.03Inhibits XIAP, activates caspases
Iso-aaptamineMDA-MB-231 (breast cancer)0.05Induces autophagy, disrupts mitochondrial function

These findings suggest that this compound may similarly induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle regulation and apoptosis pathways.

Neuroprotective Effects

There is emerging evidence that naphthyridine derivatives can exhibit neuroprotective effects. For example, compounds with similar structures have been shown to enhance neurotrophic factor synthesis, potentially providing protective effects against neurodegeneration .

Case Studies

  • In Vitro Studies : A study examining the effects of various naphthyridine derivatives on cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner.
  • Animal Models : In vivo studies using murine models have indicated that certain naphthyridine compounds can reduce tumor burden and improve survival rates in cancer models by modulating immune responses and enhancing apoptotic pathways.

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